Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)
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Overview
Description
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) is a complex organic compound that contains chromate ions. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting these azo compounds with chromate salts under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent.
Reduction: Under certain conditions, the compound can be reduced to form different products.
Substitution: The azo groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules and affecting cellular processes. The azo groups can also interact with specific enzymes and proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))chromate(2-)
- Disodium (1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)
Uniqueness
What sets Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-) apart from similar compounds is its unique combination of azo groups and chromate ions, which confer distinct chemical and physical properties. This compound’s ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
Properties
CAS No. |
84682-46-2 |
---|---|
Molecular Formula |
C32H23CrN8Na2O11S+ |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
disodium;chromium;4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonic acid;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N5O7S.C16H11N3O4.Cr.2Na/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-8,22H,1H3,(H,26,27,28);1-9,20-21H;;;/q-1;;;2*+1 |
InChI Key |
KJXREZPVHCIAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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